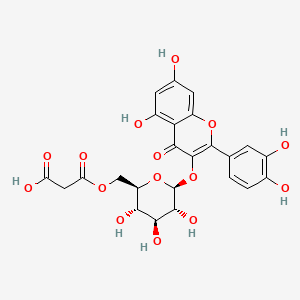

Quercetin 3-O-malonylglucoside

Description

General Flavonoid Biosynthesis Precursors and Core Pathway

The journey to Quercetin (B1663063) 3-O-malonylglucoside begins with the general phenylpropanoid pathway, a central route in plant specialized metabolism. royalsocietypublishing.org This pathway converts the amino acid phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). royalsocietypublishing.org

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comresearchgate.net Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of this chalcone into naringenin. mdpi.com Naringenin serves as a crucial intermediate for a wide array of flavonoids. mdpi.com

From naringenin, the pathway to quercetin involves several hydroxylation steps. Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol. mdpi.com Subsequently, flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group to produce dihydroquercetin. mdpi.com Finally, flavonol synthase (FLS) catalyzes the desaturation of dihydroquercetin to form the flavonol, quercetin.

Glycosylation Reactions Catalyzed by Glycosyltransferases

Glycosylation is a critical modification in flavonoid biosynthesis, enhancing the stability and solubility of these compounds. oup.commdpi.com This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the flavonoid aglycone. nih.govnih.gov

The attachment of a glucose molecule to the 3-hydroxyl group of quercetin is a key step in the formation of Quercetin 3-O-malonylglucoside. This reaction is catalyzed by flavonoid 3-O-glycosyltransferases (3GTs). nih.gov These enzymes are a well-characterized group of UGTs essential for the biosynthesis of anthocyanins and flavonols. nih.gov

In Chinese bayberry (Morella rubra), two UGTs, MrUFGT and MrUGT72B67, have been identified as being involved in the accumulation of quercetin 3-O-glucoside (Q3Glc). nih.gov MrUFGT, in particular, was found to be a key player in the accumulation of both cyanidin (B77932) 3-O-glucoside and Q3Glc in the fruit. nih.gov Similarly, in tea plants (Camellia sinensis), CsUGT72AM1 has been shown to glucosylate quercetin at the 3-O position. researchgate.net Studies in Arabidopsis thaliana have identified AtUGT78D2 as a flavonoid 3-O-glucosyltransferase. nih.gov

UGTs involved in flavonoid biosynthesis belong to the GT1 family and are characterized by a conserved 44-amino acid motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is crucial for binding the UDP-sugar donor. nih.govnih.gov

The biochemical properties of these enzymes, such as optimal pH and temperature, can vary. For example, a glucosyltransferase from parsley, PcGlcT, showed optimal activity at approximately pH 9 and 25°C. mdpi.com The kinetic parameters of these enzymes are also important for understanding their efficiency. For instance, CsUGT78A14 and CsUGT78A15 from tea plants can utilize both UDP-glucose and UDP-galactose as sugar donors to glycosylate quercetin at the 3-OH group. oup.com The kinetic analysis of these enzymes revealed their affinity for different substrates. oup.com

| Enzyme | Source Plant | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) |

| MrUFGT | Morella rubra | Quercetin | Quercetin 3-O-glucoside | - | - |

| MrUGT72B67 | Morella rubra | Quercetin | Quercetin 3-O-glucoside | - | - |

| CsUGT72AM1 | Camellia sinensis | Quercetin | Quercetin 3-O-glucoside | - | - |

| PcGlcT | Petroselinum crispum | Apigenin, UDP-Glc | Apigenin 7-O-glucoside | ~9 | ~25 |

| CsUGT78A14 | Camellia sinensis | Kaempferol, Quercetin, Myricetin, UDP-Glc, UDP-Gal | Flavonol 3-O-glucosides/galactosides | 7.5 | 30 |

| CsUGT78A15 | Camellia sinensis | Kaempferol, Quercetin, Myricetin, UDP-Glc, UDP-Gal | Flavonol 3-O-glucosides/galactosides | 7.5 | 30 |

Malonylation Reactions Catalyzed by Malonyltransferases

The final step in the biosynthesis of this compound is the addition of a malonyl group to the glucose moiety of quercetin 3-O-glucoside. This acylation reaction is catalyzed by malonyl-CoA:flavonoid malonyltransferases, which belong to the BAHD family of acyltransferases. frontiersin.org

Malonyltransferases that act on flavonoid glucosides have been identified in various plant species. These enzymes specifically use malonyl-CoA as the acyl donor. researchgate.net In soybean (Glycine max), for example, several isoflavone (B191592) 7-O-glucoside malonyltransferases have been characterized, which are responsible for the production of malonylated isoflavonoids. frontiersin.org While the specific malonyltransferase for quercetin 3-O-glucoside is not as extensively studied, the general mechanisms are understood from related enzymes. For instance, a malonyltransferase from Nicotiana benthamiana, NbMaT1, has been shown to have broad substrate tolerance, accepting various flavonoid glycosides, including flavonol glycosides. rsc.orgrsc.org A study on maize (Zea mays) characterized an anthocyanin dimalonyltransferase, Aat1, which adds malonyl groups to anthocyanin 3-O-glucosides. mdpi.com

The substrate specificity of malonyltransferases is a key determinant of the final flavonoid structure. These enzymes often exhibit high specificity for the acyl donor, exclusively utilizing malonyl-CoA. frontiersin.org However, their specificity for the acceptor flavonoid glucoside can vary.

For example, two malonyltransferases from soybean, GmIMaT1 and GmIMaT3, exclusively use malonyl-CoA as the acyl donor but can act on different isoflavone 7-O-glucosides. frontiersin.org Kinetic analysis of these enzymes revealed different affinities (Km values) for their substrates. The Km values of GmIMaT1 for glycitin, genistin, and daidzin (B1669773) were 13.11, 23.04, and 36.28 μM, respectively, while for GmIMaT3 they were 12.94, 26.67, and 30.12 μM. frontiersin.org The reaction kinetics of the maize Aat1 enzyme showed a much slower rate for the second malonylation reaction compared to the first. mdpi.comresearchgate.net A malonyltransferase from rice, OsMaT-2, was found to utilize a variety of flavonoid glucosides as substrates but not anthocyanins. researchgate.net

| Enzyme | Source Plant | Acyl Donor | Acceptor Substrate(s) |

| GmIMaT1 | Glycine (B1666218) max | Malonyl-CoA | Isoflavone 7-O-glucosides (glycitin, genistin, daidzin) |

| GmIMaT3 | Glycine max | Malonyl-CoA | Isoflavone 7-O-glucosides (glycitin, genistin, daidzin) |

| Aat1 | Zea mays | Malonyl-CoA | Anthocyanin 3-O-glucosides |

| OsMaT-2 | Oryza sativa | Malonyl-CoA | Flavanone, flavone (B191248), flavonol, and isoflavone glucosides |

| NbMaT1 | Nicotiana benthamiana | Malonyl-CoA | Various flavonoid glycosides |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O15/c25-9-4-12(28)17-13(5-9)37-22(8-1-2-10(26)11(27)3-8)23(19(17)33)39-24-21(35)20(34)18(32)14(38-24)7-36-16(31)6-15(29)30/h1-5,14,18,20-21,24-28,32,34-35H,6-7H2,(H,29,30)/t14-,18-,20+,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQPHANHNTWDML-UJKBSQBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914276 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(carboxyacetyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96862-01-0 | |

| Record name | Quercetin 3-O-(6′′-malonylglucoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96862-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-o-beta-D-(6''-o-malonyl)-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096862010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(carboxyacetyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN 3-O-.BETA.-D-(6''-O-MALONYL)-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665V8QQD5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution Patterns

Impact of Abiotic Stressors

Abiotic stressors, which are non-living environmental factors, can significantly affect the biosynthesis of this compound.

Drought Stress: Studies on mulberry (Morus alba) have shown that drought stress can lead to an increase in the accumulation of flavonoids, including Quercetin (B1663063) 3-O-malonylglucoside. mdpi.comnih.gov This response is part of the plant's defense mechanism against oxidative damage caused by water deficit. mdpi.com

Light Exposure: The intensity and quality of light can influence the concentration of Quercetin 3-O-malonylglucoside in lettuce. researchgate.netacs.org For example, supplemental blue light has been shown to enhance the amount of phenolic compounds, including this flavonoid, in Lactuca sativa. researchgate.net Increased photosynthetic photon flux density (PPFD) has a positive correlation with the concentration of this compound in red leaf lettuce. acs.org Furthermore, UV-B radiation can induce the production of flavonoids, including quercetin derivatives, as a protective measure. frontiersin.org

Fertilization and Growing Environment: In lettuce, the type of fertilization (organic vs. conventional) and the growing environment (open field vs. high tunnel) can have interactive effects on the levels of this compound, with variations observed across different seasons. ashs.org

Temperature and CO2: In some willow species (Salix), elevated temperatures were found to decrease flavonoid concentrations, while enhanced CO2 levels increased them. researchgate.net

Identification of Key Plant Families and Genera (e.g., Morus alba[1][2][3][4][5][6], Lactuca sativa[3][4][7])

Influence of Biotic Interactions

Interactions between plants and other living organisms, known as biotic interactions, can also modulate the levels of this compound.

Herbivore-Plant Interactions: Quercetin glycosides in mulberry leaves are ingested by the silkworm, Bombyx mori. plos.orgnih.gov The silkworm metabolizes these compounds, and they play a role in the protective properties of the cocoon. plos.orgnih.gov In some insects, flavonoids can act as feeding stimulants or deterrents. mdpi.com

Plant-Pathogen Interactions: Flavonoids are known to be involved in plant defense against pathogens. researchgate.net In lettuce, UV-B induced accumulation of flavonoids, including this compound, was correlated with reduced susceptibility to a biotrophic disease. frontiersin.org In blackcurrant, the content of this compound has been correlated with resistance to fungal diseases. tandfonline.com

Developmental Stage and Organ-Specific Distribution

The concentration of this compound can vary depending on the developmental stage of the plant and the specific plant organ.

Developmental Stage: In lettuce, the concentration of this flavonoid can be influenced by the age of the plant. acs.org For example, in butterhead lettuce, the total polyphenol content, including this compound, was found to be significantly higher at the microgreens stage compared to the mature-leaf stage for both green and red varieties. mdpi.com

Organ-Specific Distribution: In Lactuca sativa cv. 'Lollo Rosso', this compound is present in different parts of the leaf, but its concentration is highest in the red tissue compared to the green and white tissues. acs.org Similarly, in mulberry, the distribution and accumulation of flavonoids can be organ-specific. researchgate.net In bilberry and blueberry plants, the phytochemical composition, including various quercetin derivatives, differs between leaves and berries. miloa.eumdpi.com

The following table summarizes the influence of various factors on the accumulation of this compound.

| Factor | Influence | Plant Species Example |

| Abiotic Stressors | ||

| Drought | Increased accumulation | Morus alba |

| Light (Blue, UV-B, PPFD) | Increased accumulation | Lactuca sativa |

| Fertilization/Environment | Variable effects | Lactuca sativa |

| Temperature/CO2 | Variable effects | Salix spp. |

| Biotic Interactions | ||

| Herbivory | Metabolized by herbivore | Bombyx mori on Morus alba |

| Pathogen Infection | Increased accumulation associated with resistance | Lactuca sativa, Ribes nigrum |

| Developmental Factors | ||

| Growth Stage | Higher in microgreens than mature leaves | Lactuca sativa |

| Plant Organ | Highest in red leaf tissue | Lactuca sativa |

Biosynthetic Pathways and Enzymatic Mechanisms

Subcellular Compartmentation of Biosynthetic Enzymes

The biosynthesis of Quercetin (B1663063) 3-O-malonylglucoside is a spatially organized process within the plant cell, involving multiple subcellular compartments to house the enzymes and traffic the intermediates. There is substantial evidence supporting the "metabolon" model, which posits that enzymes of a metabolic pathway form non-covalent complexes to facilitate efficient substrate channeling and prevent the diffusion of reactive intermediates. vt.edu

Many of the core enzymes of flavonoid biosynthesis are physically associated with the cytoplasmic face of the endoplasmic reticulum (ER). vt.edu This localization is thought to form a membrane-bound enzyme complex, or metabolon, that channels substrates from one active site to the next. capes.gov.br

Chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) , the first two dedicated enzymes in the flavonoid pathway, have been immunolocalized to the endoplasmic reticulum and the tonoplast (the vacuolar membrane) in Arabidopsis roots. capes.gov.br

Other key enzymes such as flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) are cytochrome P450 monooxygenases, which are characteristically anchored to the ER membrane. capes.gov.br

Flavonol synthase (FLS) , which catalyzes the formation of quercetin from dihydroquercetin, has been reported in the cytoplasm, but also surprisingly in the nucleus of Arabidopsis. frontiersin.org

The subsequent modification steps—glycosylation and malonylation—also exhibit specific subcellular localizations. The UDP-glycosyltransferases (UGTs) that add sugar moieties to the quercetin backbone are generally considered to be soluble cytosolic enzymes. frontiersin.org However, the final malonylation step may occur in different compartments. Studies on isoflavones in Medicago truncatula have shown that the acyltransferases responsible for malonylation can be localized to both the cytoplasm and the nucleus. nih.gov

Once synthesized, the final product, Quercetin 3-O-malonylglucoside, is typically transported into the vacuole for long-term storage. This transport is an active process, often mediated by glutathione (B108866) S-transferase (GST)-like proteins or specific transporters on the tonoplast. frontiersin.org The compartmentation of the biosynthetic machinery on the ER and in the cytoplasm, followed by sequestration in the vacuole, prevents interference with other metabolic processes in the cell and protects the molecule from degradation. frontiersin.orgresearchgate.net

| Enzyme | Abbreviation | Reported Subcellular Localization(s) |

| Phenylalanine ammonia-lyase | PAL | Cytoplasm nih.gov |

| Cinnamate (B1238496) 4-hydroxylase | C4H | Endoplasmic Reticulum (ER) nih.gov |

| 4-coumaroyl-CoA ligase | 4CL | Cytoplasm nih.gov |

| Chalcone synthase | CHS | Cytoplasm, Endoplasmic Reticulum (ER), Nucleus vt.educapes.gov.brfrontiersin.org |

| Chalcone isomerase | CHI | Cytoplasm, Endoplasmic Reticulum (ER), Nucleus vt.educapes.gov.brfrontiersin.org |

| Flavanone 3-hydroxylase | F3H | Endoplasmic Reticulum (ER) frontiersin.org |

| Flavonoid 3'-hydroxylase | F3'H | Endoplasmic Reticulum (ER) capes.gov.br |

| Flavonol synthase | FLS | Cytoplasm, Nucleus frontiersin.org |

| UDP-glycosyltransferase | UGT | Cytoplasm frontiersin.org |

| Malonyltransferase | MaT | Cytoplasm, Nucleus nih.gov |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Extraction Techniques from Plant Matrices

The initial step in isolating Quercetin (B1663063) 3-O-malonylglucoside involves its extraction from plant material. The choice of extraction technique significantly impacts the yield and purity of the final product.

Conventional solvent extraction remains a widely used method for isolating Quercetin 3-O-malonylglucoside. The polarity of the solvent is a critical factor, with polar solvents like ethanol (B145695) and methanol (B129727) being preferred due to their effectiveness in dissolving glycosylated and malonylated flavonoids.

Studies have shown that a 60% (v/v) ethanol solution is effective for extracting this compound from mulberry leaves. One protocol involves homogenizing dried leaf powder with 60% ethanol followed by maceration at room temperature for 24 hours. In another approach, 70% methanol with sonication at 40°C for 30 minutes has been utilized to enhance the solubility of polyphenols. While methanol can sometimes offer higher extraction efficiency, ethanol is often favored in industrial settings due to its lower toxicity.

Ultrasonic-assisted extraction (UAE) is a modern technique that enhances extraction efficiency by using ultrasonic vibrations to disrupt plant cell walls, thereby improving solvent penetration. nih.govmdpi.com This method is noted for being rapid and requiring less solvent. nih.gov For instance, the optimization of UAE for flavonoids from Moringa oleifera leaves identified methanol concentration as the most influential variable, with an optimal extraction time of 15 minutes. mdpi.com Similarly, a study on green tea optimized quercetin extraction using 94.7% ethanol for 58.5 minutes with a solid-to-liquid ratio of 1:19.4. srce.hr

Enzymatic hydrolysis presents an alternative that can increase the yield of this compound by breaking down plant cell walls. Pectinases from Aspergillus niger have been shown to be effective in liberating bound flavonoids. nih.gov Optimized conditions for enzymatic extraction from Moringa oleifera leaves were found to be 58.9°C, pH 4.0, and 32.5% ethanol, which resulted in a 22% higher yield compared to traditional solvent extraction. nih.gov

Table 1: Comparison of Solvent-Based Extraction Methods for Flavonoids

| Extraction Method | Plant Source | Solvent System | Key Parameters | Outcome | Reference |

| Maceration | Mulberry leaves | 60% (v/v) Ethanol | 24 hours at room temperature | Yield of approx. 283.9 ± 28.8 mg/g of dry leaf | |

| Sonication | General Polyphenols | 70% Methanol | 40°C for 30 minutes | Enhanced polyphenol solubility | |

| Ultrasonic-Assisted | Green Tea (for Quercetin) | 94.7% Ethanol | 58.5 minutes, 1:19.4 solid/liquid ratio | Optimized quercetin yield | srce.hr |

| Enzymatic Hydrolysis | Moringa oleifera leaves | 32.5% Ethanol with Pectinase | 58.9°C, pH 4.0 | 22% higher yield than traditional methods | nih.gov |

Supercritical fluid extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.netresearchgate.net SFE is advantageous due to the low toxicity and non-flammability of CO₂, and the ease with which the solvent can be removed from the extract. For the extraction of polar compounds like this compound, a co-solvent such as ethanol is often added to the supercritical CO₂ to increase its solvating power. researchgate.netnih.gov

Studies on Moringa oleifera leaves have demonstrated the successful extraction of flavonoids, including this compound, using supercritical CO₂ with a hydroalcoholic mixture as a co-solvent. researchgate.netmdpi.com The highest total phenolic content was achieved using a mixture of CO₂/ethanol/water (50/25/25) at 100 bar and 75 °C. researchgate.net Further optimization showed that the maximum extraction yield of total flavonoid compounds was obtained at 100 bar and 80 °C with a 50:50 (v/v) mixture of CO₂ and water as the co-solvent. mdpi.com Under these conditions, this compound was one of the predominant compounds identified in the extract. mdpi.com

Research on Dryopteris fragrans also utilized supercritical CO₂ extraction with ethanol as a co-solvent, with effective conditions being a pressure of 200 bar and a temperature of 55 °C. nih.gov

Table 2: Supercritical Fluid Extraction Parameters for Flavonoids

| Plant Source | Supercritical Fluid | Co-solvent | Pressure (bar) | Temperature (°C) | Key Findings | Reference |

| Moringa oleifera leaves | CO₂ | Ethanol/Water (50/25/25) | 100 | 75 | Highest total phenolic content | researchgate.net |

| Moringa oleifera leaves | CO₂ | Water (50:50 v/v) | 100 | 80 | Maximum total flavonoid yield | mdpi.com |

| Dryopteris fragrans | CO₂ | Ethanol | 200 | 55 | Effective extraction of bioactive compounds | nih.gov |

Solvent-Based Extraction Optimization (e.g., ethanol, methanol, ultrasonic-assisted)

Advanced Spectroscopic and Spectrometric Structural Elucidation

Following purification, a combination of spectroscopic and spectrometric techniques is required to confirm the identity and structure of this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis (e.g., LC-MS/MS, ESI/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is indispensable for the analysis of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula. cellmolbiol.org

Electrospray ionization (ESI) is the most common ionization source used for analyzing flavonoid glycosides, as it is a soft ionization technique that typically produces intact molecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. cellmolbiol.orguobaghdad.edu.iq For this compound (C₂₄H₂₂O₁₅), the expected deprotonated molecular ion [M-H]⁻ is observed at a mass-to-charge ratio (m/z) of 549. mdpi.com

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragmentation patterns are produced. A key diagnostic fragmentation is the neutral loss of the malonyl group (86 Da), followed by the loss of the glucose moiety (162 Da), resulting in the quercetin aglycone fragment ion [Y₀]⁻ at m/z 301. conicet.gov.arconicet.gov.ar The loss of the entire malonylglucoside group (248 Da) can also be observed directly. nih.gov This specific fragmentation pathway helps to distinguish it from other quercetin glycosides. researchgate.net

Table 1: Representative Mass Spectrometric Data for this compound

| Ion Type | Observed m/z | Interpretation | Reference |

|---|---|---|---|

| [M-H]⁻ | 549.0901 | Deprotonated molecular ion of this compound | mdpi.com |

| [M+H]⁺ | 551.0983 | Protonated molecular ion of this compound | cellmolbiol.org |

| [M-H-86]⁻ | 463 | Loss of malonyl group (CO₂ + C₂H₂O) | conicet.gov.arfrontiersin.org |

| [M-H-248]⁻ or [Y₀]⁻ | 301.0351 | Loss of malonylglucoside moiety, resulting in quercetin aglycone | conicet.gov.arconicet.gov.ar |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of the different structural units (quercetin, glucose, and malonyl). Both 1D (¹H and ¹³C) and 2D NMR experiments are employed. researchgate.net

¹H NMR: The proton NMR spectrum shows characteristic signals for the quercetin aglycone's aromatic protons, the anomeric proton of the glucose unit (typically between δ 4.8-5.5 ppm), and the methylene (B1212753) protons (CH₂) of the malonyl group.

¹³C NMR: The carbon NMR spectrum is used to identify all carbon atoms in the molecule. Key signals include those of the carbonyl carbons of the quercetin and malonyl moieties (around δ 167-170 ppm for the malonyl ester) and the anomeric carbon of the glucose.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the precise connectivity. For example, an HMBC experiment would show a correlation between the anomeric proton of the glucose and the C-3 carbon of the quercetin, confirming the 3-O-glycosidic linkage. Further HMBC correlations between the glucose protons (e.g., H-6'') and the malonyl carbonyl carbon would confirm the position of the malonylation on the sugar.

Table 2: Illustrative ¹H and ¹³C NMR Data for the Quercetin Aglycone Moiety

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | Reference |

|---|---|---|---|

| 2 | 156.4 | - | researchgate.net |

| 3 | 133.5 | - | researchgate.net |

| 4 | 177.4 | - | researchgate.net |

| 5 | 161.2 | 12.49 (s) | researchgate.netthermofisher.com |

| 6 | 98.7 | 6.19 (d, J=2.0) | researchgate.net |

| 8 | 93.8 | 6.40 (d, J=2.0) | researchgate.net |

| 1' | 121.7 | - | researchgate.net |

| 2' | 115.2 | 7.67 (d, J=2.2) | researchgate.net |

| 5' | 116.1 | 6.88 (d, J=8.4) | researchgate.net |

| 6' | 120.5 | 7.53 (dd, J=8.4, 2.2) | researchgate.net |

Note: Chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆, CD₃OD) and may vary slightly between studies.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. rsc.org In the context of this compound, the chirality arises from the glucose sugar moiety.

The application of CD spectroscopy can help determine the absolute configuration of the sugar (D- or L-glucose). While its use is less commonly reported for this specific compound compared to NMR and MS, it remains a valuable tool in natural product chemistry for stereochemical assignments. rsc.orgresearchgate.net Studies on other flavonoids have used CD spectroscopy to investigate conformational changes upon binding to other molecules, such as proteins, but its direct application for the primary stereochemical analysis of this compound in isolation is not extensively documented in the reviewed literature. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy: Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated aromatic system. The spectrum of quercetin and its glycosides typically shows two major absorption bands. jocpr.com For quercetin itself, these bands appear around 256 nm (Band II, from the A-ring benzoyl system) and 374 nm (Band I, from the B-ring cinnamoyl system). jocpr.comresearchgate.net Glycosylation at the 3-position, as in this compound, causes a hypsochromic (blue) shift in Band I. The presence of the intact flavonoid structure can be quickly confirmed with UV-Vis spectroscopy, making it a useful detection method in HPLC (HPLC-DAD/UV). mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. mdpi.com The IR spectrum of this compound would display characteristic absorption bands for:

Hydroxyl (-OH) groups: A broad band around 3300-3400 cm⁻¹.

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

Carbonyl (C=O) stretching: Strong absorptions around 1730-1750 cm⁻¹ for the malonyl ester carbonyl and around 1655 cm⁻¹ for the conjugated ketone of the flavonoid C-ring. uobaghdad.edu.iq

Aromatic C=C stretching: Bands in the 1450-1610 cm⁻¹ region. nrfhh.com

C-O stretching (from ethers and alcohols): In the fingerprint region, typically 1000-1300 cm⁻¹. uobaghdad.edu.iq This technique is particularly useful for confirming the presence of the ester and carbonyl functionalities within the molecule. researchgate.netnih.gov

Sophisticated Analytical Techniques for Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of Quercetin (B1663063) 3-O-malonylglucoside due to its high sensitivity and specificity. researchgate.netresearchgate.net The development and validation of robust LC-MS/MS methods are critical for obtaining reliable and reproducible data. researchgate.net These methods are often validated for parameters such as linearity, sensitivity, precision, accuracy, and recovery to ensure their suitability for quantitative analysis. researchgate.netresearchgate.net

Achieving optimal separation of Quercetin 3-O-malonylglucoside from other structurally related flavonoids and matrix components is paramount for accurate quantification. This is typically accomplished through the careful optimization of chromatographic conditions.

Mobile Phase Composition: A common mobile phase consists of a binary gradient system of water and an organic solvent, both acidified with a small percentage of formic acid (e.g., 0.1%). researchgate.netnih.gov The addition of formic acid improves peak shape and ionization efficiency. nih.gov While methanol (B129727) can be used, acetonitrile (B52724) often provides narrower peaks and shorter analysis times. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred over isocratic elution for effectively separating a wide range of compounds with different polarities. nih.govmdpi.com

Stationary Phase: Reversed-phase columns, particularly C18 columns, are widely used for the separation of flavonoids like this compound. researchgate.netmdpi.com Columns with smaller particle sizes (e.g., 1.7 µm) can offer higher resolution and faster analysis times, as seen in ultra-high-performance liquid chromatography (UPLC) systems. researchgate.net

Table 1: Example of Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Condition | Reference |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | researchgate.net |

| Mobile Phase A | Water with 0.1% formic acid | researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Gradient | 8% to 15% B (0-5 min), 15% to 18% B (5-10 min), 18% to 90% B (10-15 min) | nih.gov |

| Injection Volume | 2 µL | nih.gov |

Tandem mass spectrometry (MS/MS) is a powerful tool for the selective and sensitive quantification of this compound. This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a characteristic product ion. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces matrix interference. researchgate.net

In negative ion mode, this compound typically produces a deprotonated molecule [M-H]⁻ at an m/z of approximately 549. nih.gov A characteristic fragmentation pattern involves the loss of the malonyl group (as CO2 and C2H2O) to produce a fragment at m/z 463, and a further loss of the glucose moiety to yield the quercetin aglycone fragment [Y₀]⁻ at m/z 301. conicet.gov.ar Another key fragment is observed at m/z 300. nih.gov The specific transitions monitored in an MRM experiment, such as 549 → 301 or 549 → 300, provide a high degree of specificity for quantification. nih.govconicet.gov.ar

Table 2: Characteristic Mass Spectrometry Data for this compound

| Ion Type | m/z (mass-to-charge ratio) | Description | Reference |

| [M-H]⁻ | 549 | Deprotonated molecule | nih.gov |

| [M-H-CO₂]⁻ | 505 | Loss of carbon dioxide | nih.gov |

| [M-H-malonyl]⁻ | 463 | Loss of the malonyl group | conicet.gov.ar |

| [Y₀]⁻ | 301 | Quercetin aglycone fragment | conicet.gov.ar |

| [Y₀-H]⁻ | 300 | Quercetin aglycone fragment | nih.gov |

Isotope dilution mass spectrometry is a highly accurate quantification technique that can be employed to overcome matrix effects and variations in sample preparation and instrument response. researchgate.net This method involves the use of a stable isotope-labeled internal standard of this compound. The labeled standard is chemically identical to the analyte and will behave similarly during extraction, chromatography, and ionization. By measuring the ratio of the unlabeled analyte to the labeled internal standard, a very precise and accurate quantification can be achieved. While this is a powerful technique, the availability of a suitable labeled internal standard for this compound can be a limiting factor.

Tandem Mass Spectrometry (MS/MS) for Targeted Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of flavonoids, but due to their low volatility and high polarity, a derivatization step is required to make them amenable to GC analysis. nih.gov This process involves chemically modifying the flavonoid to increase its volatility.

For flavonoids like this compound, silylation is a common derivatization technique. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are often used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net However, the large molecular weight of the resulting derivative of this compound can still pose challenges for GC-MS analysis. researchgate.net Predicted GC-MS spectra for TMS-derivatized this compound are available in databases, but experimental data is limited. hmdb.ca

Capillary Electrophoresis (CE) and Electro-chromatography (CEC) Applications

Capillary electrophoresis (CE) and capillary electro-chromatography (CEC) are alternative separation techniques that can be applied to the analysis of flavonoids. scispace.com CE separates ions based on their electrophoretic mobility in an electric field, offering high separation efficiency and short analysis times. scispace.com Studies have reported the use of CE with amperometric detection for the analysis of various flavonoids in plant extracts, including those from Morus alba L., a known source of this compound. scispace.comsemanticscholar.org While specific applications focusing solely on this compound are not extensively detailed, the general applicability of CE to flavonoid analysis suggests its potential for this compound.

Spectrophotometric and Fluorometric Assay Development for Screening

Spectrophotometric and fluorometric assays are often used for the high-throughput screening of total phenolic and flavonoid content in plant extracts. nih.gov These methods are generally less specific than chromatographic techniques but are valuable for initial screening and quality control purposes.

Quality Control and Reference Standard Methodologies

The accurate quantification and characterization of this compound in various matrices, particularly in complex plant extracts, are contingent upon robust quality control (QC) measures and the availability of high-purity reference standards. These methodologies ensure the reliability, reproducibility, and validity of analytical data, which is crucial for research, product development, and the standardization of herbal products.

Reference Standard

A well-characterized reference standard is the cornerstone of accurate quantification. For this compound, the reference material should be of high purity, typically greater than 95%, which must be confirmed through a combination of analytical techniques. Commercially available standards often provide a certificate of analysis detailing the purity as determined by High-Performance Liquid Chromatography (HPLC) and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). plantarchives.orgmedchemexpress.com

The isolation of a reference standard from natural sources involves multiple chromatographic steps, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by semi-preparative HPLC for final purification. The identity and purity of the isolated compound are then rigorously validated. ¹H and ¹³C NMR are employed to confirm the structural integrity, including the identification of the malonyl group through its characteristic carbonyl signals (around δ 167-170 ppm in ¹³C NMR) and the pattern of the glycosidic linkages. High-resolution mass spectrometry is used to confirm the molecular formula (C₂₄H₂₂O₁₅) and study fragmentation patterns, notably the loss of the malonyl group (-86 Da).

The stability of the reference standard is a critical parameter for quality control. Studies on the stability of quercetin and its derivatives indicate that solutions are generally more stable when stored at low temperatures (e.g., 4°C) compared to room temperature or freezing at -20°C. nih.govnih.gov For instance, a study on a similar quercetin glycoside in rat plasma demonstrated stability at room temperature for 4 hours, after three freeze-thaw cycles, and for 30 days at -80°C. nih.gov Proper storage conditions, typically in a cool, dry, and dark place, are essential to prevent degradation. plantarchives.org

Analytical Method Validation for Quality Control

For the routine quality control of products containing this compound, such as mulberry leaf extracts, validated analytical methods are imperative. researchgate.netnih.govresearchgate.net HPLC coupled with a Diode-Array Detector (HPLC-DAD) is a common technique for quantification. researchgate.net Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, and robustness. japsonline.com

Table 1: HPLC-DAD Method Validation Parameters for Quercetin Glycosides

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 4.0 - 60 µg/mL | researchgate.net |

| Correlation Coefficient (R²) | > 0.995 | nih.gov |

| Limit of Detection (LOD) | 0.046 - 1.33 µg/mL | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.14 - 4.0 µg/mL | nih.govresearchgate.net |

| Accuracy (Recovery) | 88.6% - 110.7% | nih.govresearchgate.net |

| Precision (RSD) | < 2% (Intra- and Inter-day) | bohrium.com |

This table presents a summary of validation parameters from studies on quercetin and its glycosides, demonstrating the performance of HPLC-DAD methods.

A typical HPLC-DAD method involves a C18 column with a gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. bohrium.comconicet.gov.ar Detection is commonly performed at wavelengths between 254 nm and 370 nm, with a maximum absorbance for quercetin derivatives around 360 nm. conicet.gov.ar

Sophisticated Techniques for Characterization and Isomer Differentiation

Due to the existence of numerous isomeric and isobaric flavonoid glycosides in plant extracts, more sophisticated techniques are required for unambiguous identification. nih.gov Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), particularly with a Quadrupole Time-of-Flight (QTOF) analyzer, is a powerful tool for this purpose. nih.gov

UPLC provides superior resolution and sensitivity compared to conventional HPLC. nih.gov The high mass accuracy of QTOF-MS (typically <5 ppm error) allows for the reliable determination of elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. For this compound, a key fragment ion corresponds to the quercetin aglycone at m/z 303, resulting from the cleavage of the glycosidic bond. mdpi.com The loss of the malonyl group can also be observed. This detailed fragmentation analysis is crucial for distinguishing it from other quercetin glycosides, such as quercetin-3-O-glucoside or its acetylated isomers. nih.gov

Table 2: LC-MS/MS Parameters for the Characterization of this compound

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode | nih.gov |

| Precursor Ion [M-H]⁻ | m/z 549.09 | researchgate.netmdpi.com |

| Major Product Ion | m/z 301 (Quercetin aglycone) | mdpi.com |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ) | nih.govnih.gov |

| Collision Energy | Optimized for specific transitions to achieve characteristic fragmentation | nih.gov |

This table outlines typical mass spectrometry parameters used for the identification and characterization of this compound.

The application of these validated and sophisticated analytical methods is fundamental for the quality control of raw materials and finished products. For example, the content of this compound can serve as a key chemical marker for the quality assessment and standardization of mulberry leaf extracts and the functional foods derived from them. researchgate.netnih.gov

Exploration of Biological Activities and Underlying Molecular Mechanisms Excluding Human Clinical Data

Antioxidant and Free Radical Scavenging Capabilities in In Vitro Systems.researchgate.netmedchemexpress.comtebubio.com

Quercetin (B1663063) 3-O-malonylglucoside, a flavonol glycoside found in various plants, has demonstrated notable antioxidant properties. medchemexpress.comtebubio.com Its ability to scavenge free radicals and protect against oxidative damage has been evaluated in several cell-free and biological systems. researchgate.netmedchemexpress.com The antioxidant potential of this compound is attributed to its specific chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species.

Evaluation using DPPH, ABTS, and ORAC Assays

The antioxidant capacity of Quercetin 3-O-malonylglucoside has been assessed using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govmdpi.comarabjchem.org These assays, which are based on different reaction mechanisms (single electron transfer for DPPH and ABTS, and hydrogen atom transfer for ORAC), provide a comprehensive profile of its antioxidant activity. mdpi.com

Studies have shown that this compound exhibits significant radical scavenging activity in these cell-free environments. researchgate.netmedchemexpress.com For instance, research has highlighted its excellent antioxidant ability in scavenging free radicals. researchgate.net While specific IC50 values for this compound are not always detailed in comparative studies, the general consensus is that quercetin and its glycosides are potent antioxidants. researchgate.netnih.gov The results from these assays confirm the compound's capacity to neutralize synthetic radicals, indicating its potential to counteract oxidative stress.

Table 1: Antioxidant Activity of Quercetin Glycosides in Cell-Free Assays

| Assay | Compound | Activity | Reference |

|---|---|---|---|

| DPPH | Quercetin Glycosides | Strong radical scavenging activity. | nih.gov |

| ABTS | Quercetin Glycosides | Potent antioxidant activity. | researchgate.net |

| ORAC | Quercetin Glycosides | Strong oxygen radical absorbance capabilities. | nih.gov |

Intracellular Reactive Oxygen Species (ROS) Modulation in Cellular Models

Beyond cell-free assays, the impact of this compound on intracellular reactive oxygen species (ROS) has been investigated in cellular models. frontiersin.orgnih.gov ROS are byproducts of normal cellular metabolism, but their overproduction can lead to oxidative stress and cellular damage. mdpi.com

Studies have shown that quercetin and its derivatives can effectively reduce intracellular ROS levels. frontiersin.orgnih.gov For example, in glioma cells, quercetin has been observed to inhibit ROS production. nih.gov This modulation of intracellular ROS is a key aspect of its cytoprotective effects. The ability of this compound to permeate cell membranes and act within the cellular environment is crucial for this activity.

Impact on Antioxidant Enzyme Systems

This compound and related flavonoids can also exert their antioxidant effects by influencing the activity of endogenous antioxidant enzyme systems. nih.govnih.gov These enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are the body's primary defense against oxidative stress.

Research indicates that certain flavonoids can upregulate the activity of these antioxidant enzymes. nih.gov For instance, some flavonoids have been shown to increase the activities of SOD, CAT, and GPx in cellular models. nih.gov This suggests that this compound may not only directly scavenge radicals but also enhance the cell's own antioxidant defense mechanisms.

Nrf2 Pathway Activation and Gene Expression Profiling

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular antioxidant responses. nih.gov Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. nih.govcsic.es

Studies on quercetin and its glycosides have demonstrated their ability to activate the Nrf2 pathway. nih.govmdpi.com This activation can lead to the upregulation of downstream genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.comdoaj.org For instance, quercetin has been shown to promote the translocation of Nrf2 to the nucleus, thereby initiating the transcription of these protective genes in various cell types, including intestinal cells of broiler chickens and HepG2 cells. csic.esmdpi.com This mechanism provides a more profound and lasting antioxidant effect compared to direct radical scavenging alone. The activation of the Nrf2 pathway is considered a key mechanism for the indirect antioxidant activity of these compounds. nih.gov

Anti-inflammatory Modulatory Effects in Cellular and In Vivo Non-Human Models.tebubio.comresearchgate.netsemanticscholar.org

This compound has been identified as a potential anti-inflammatory agent. tebubio.comsemanticscholar.org Its ability to modulate inflammatory responses has been observed in both cellular and non-human in vivo models. researchgate.netsemanticscholar.org

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β).semanticscholar.org

A key aspect of the anti-inflammatory effects of this compound is its ability to inhibit the production of pro-inflammatory cytokines. semanticscholar.org These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a central role in orchestrating the inflammatory response. nih.govrsc.org

In various studies, quercetin and its glycosides have been shown to suppress the expression and secretion of these cytokines in different cell types. For example, in a co-culture model of intestinal and vascular endothelial cells, transported quercetin glycosides, including quercetin-3-O-malonylglucoside, effectively suppressed inflammatory responses. mdpi.com Specifically, they have been shown to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. semanticscholar.org Similarly, quercetin has been reported to inhibit the secretion of IL-1β, IL-6, and TNF-α in LPS-stimulated blood cells. nih.gov These findings highlight the potential of this compound to mitigate inflammatory conditions by targeting key inflammatory mediators.

Table 2: Inhibition of Pro-inflammatory Cytokines by Quercetin and its Glycosides

| Cytokine | Model System | Effect | Reference |

|---|---|---|---|

| TNF-α | LPS-stimulated RAW264.7 macrophages | Inhibition of production. | semanticscholar.org |

| IL-6 | LPS-stimulated RAW264.7 macrophages | Inhibition of production. | semanticscholar.org |

| IL-1β | LPS-stimulated blood cells | Inhibition of secretion. | nih.gov |

Modulation of NF-κB Signaling Pathway Components

This compound, a significant flavonol glycoside found in mulberry leaves, has been studied for its potential role in modulating inflammatory pathways. acs.org Phenolic compounds, as a class, are known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net This inhibition leads to the downregulation of gene expression for several inflammation-inducing enzymes and cytokines. nih.govresearchgate.net

In the context of cellular signaling, the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharides (LPS) typically triggers a cascade involving MyD88 and IL-1R kinases, which in turn activates NF-κB. acs.org This leads to the transcription of genes related to innate immunity and inflammation. acs.org Studies on related quercetin compounds have shown the ability to interfere with this process. For instance, quercetin 3-O-xyloside has been demonstrated to enhance the activation and nuclear translocation of NF-κB in murine macrophages, suggesting an immunostimulatory role in that specific context. nih.gov This was linked to the upregulation of the redox-dependent ASK1/MAPK/NF-κB signaling pathway. nih.gov

Furthermore, the broader anti-inflammatory effects of quercetin and its derivatives are often attributed to their ability to downregulate the NF-κB signaling pathway, which in turn suppresses the production of pro-inflammatory mediators. nih.gov

Regulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Phenolic compounds, including quercetin derivatives, have been shown to downregulate the gene expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) through the inhibition of the NF-κB signaling pathway. nih.govresearchgate.net The metabolism of arachidonic acid via the COX and LOX pathways is a critical step in the inflammatory process, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govacademicjournals.org

In vitro studies have demonstrated the inhibitory potential of various quercetin forms on these enzymes. For example, a newly characterized quercetin glycoside, Quercetin-3-O-diglucoside-7-O-glucoside, exhibited potent inhibition of lipoxygenase. researchgate.net While direct studies on this compound's specific inhibitory kinetics on COX and LOX are not detailed in the provided results, the general activity of quercetin and its glycosides suggests a role in modulating these pathways. The anti-inflammatory properties of phenolic compounds are often linked to their ability to inhibit arachidonic acid metabolism through the lipoxygenase pathway. academicjournals.org

Macrophage Polarization and Activity Modulation

Quercetin and its derivatives have been shown to influence macrophage polarization, a key process in inflammation and immune regulation. Macrophages can be broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. mdpi.com

Studies on quercetin have indicated that it can modulate this balance by inhibiting M1 polarization and promoting M2 polarization. mdpi.comnih.gov This is achieved by reducing the expression of M1 markers like interleukin (IL)-6, tumor necrosis factor (TNF)-α, and IL-1β in macrophages and microglia. nih.gov Quercetin has also been found to decrease the production of reactive oxygen species (ROS) and the phagocytic ability of microglia induced by LPS. nih.gov The enhancement of M2 markers by quercetin is linked to the activation of the AMP-activated protein kinase (AMPK) and Akt signaling pathways. mdpi.comnih.gov

Furthermore, quercetin has been observed to modulate macrophage activity in the context of atherosclerosis by increasing cholesterol efflux and inhibiting the formation of foam cells, which are critical steps in the development of atherosclerotic plaques. researchgate.net This effect is potentially mediated through the upregulation of PPARγ and the ATP-binding cassette transporter (ABCA1). researchgate.net

Enzyme Inhibitory Activities and Kinetic Analysis

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-glucosidase, α-amylase)

This compound (Q3MG), notably found in mulberry leaves, has been identified for its biological activities, including its interaction with carbohydrate-hydrolyzing enzymes. xiahepublishing.com The inhibition of enzymes like α-glucosidase and α-amylase is a crucial mechanism for managing postprandial hyperglycemia. nih.gov

Various flavonoids, including quercetin and its glycosides, have demonstrated significant inhibitory activity against α-glucosidase. xiahepublishing.com For instance, studies have shown that quercetin can be a more potent inhibitor of α-glucosidase than the standard drug acarbose. nih.gov The inhibitory activity is influenced by structural features such as hydroxylation and deglycosylation. xiahepublishing.com Kinetic analyses have revealed different modes of inhibition; for example, total flavonoids from Hovenia dulcis showed reversible and competitive inhibition of α-amylase, but reversible and non-competitive inhibition of α-glucosidase. nih.gov

Specifically for quercetin, it has been found to inhibit α-amylase in a dose-dependent manner. ajol.info Lineweaver-Burk plots indicated that quercetin acts as a competitive inhibitor of α-amylase. ajol.info The glycosylation of quercetin, as seen in rutin (B1680289) (quercetin-3-rutinoside), has been shown to increase the inhibitory ability against both α-amylase and α-glucosidase. cabidigitallibrary.org

Table 1: Inhibitory Activity of Selected Flavonoids on Carbohydrate-Hydrolyzing Enzymes

| Compound | Enzyme | IC50 Value | Type of Inhibition | Source |

| Total Flavonoids (Hovenia dulcis) | α-amylase | 32.8 µg/ml | Reversible, Competitive | nih.gov |

| Total Flavonoids (Hovenia dulcis) | α-glucosidase | 8 µg/ml | Reversible, Non-competitive | nih.gov |

| Myricetin | α-amylase | 662 µg/ml | - | nih.gov |

| Myricetin | α-glucosidase | 3 µg/ml | - | nih.gov |

| Quercetin | α-amylase | 770 µg/ml | Reversible, Competitive | nih.govajol.info |

| Quercetin | α-glucosidase | 32 µg/ml | - | nih.gov |

| Rutin (Quercetin-3-rutinoside) | α-amylase | IC50=0.043 µM | - | cabidigitallibrary.org |

| Rutin (Quercetin-3-rutinoside) | α-glucosidase | IC50=0.037 µM | - | cabidigitallibrary.org |

| Quercimeritrin | α-glucosidase | 79.88 µM | - | mdpi.com |

| Quercimeritrin | α-amylase | >250 µM | - | mdpi.com |

| (-)-Epigallocatechin gallate (EGCG) | α-amylase | 0.31 mg/mL | Competitive | ajol.info |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This table is for illustrative purposes and compares the activity of related compounds.

Aldose Reductase Inhibition and Relevance in In Vitro Systems

Aldose reductase is an enzyme implicated in diabetic complications through its role in the polyol pathway, where it converts glucose to sorbitol. mdpi.comnih.gov Inhibition of this enzyme is a therapeutic strategy to prevent such complications. mdpi.com Flavonoids, including quercetin and its derivatives, have been investigated as aldose reductase inhibitors. nih.gov

Quercetin has been shown to inhibit human lens aldose reductase, with a 50% inhibition at a concentration of 5 x 10⁻⁶ M. nih.gov Interestingly, the inhibitory activity of its 3-O-glucoside was found to be similar to that of the parent aglycone. nih.gov Other quercetin glycosides, such as Quercetin 3-gentiobioside, have also been identified as inhibitors of aldose reductase. medchemexpress.com Extracts from plants containing various quercetin derivatives have demonstrated significant inhibition of bovine aldose reductase in vitro. nih.gov For instance, sulphated flavonoids isolated from Polygonum hydropipper also showed inhibitory action against aldose reductase. mdpi.com

Protein Kinase and Phosphatase Modulation

Quercetin and its derivatives can modulate various protein kinases and phosphatases, which are key regulators of cellular signaling pathways. For example, the anti-inflammatory effects of quercetin are partly mediated by inhibiting tyrosine kinase. nih.gov In the context of macrophage polarization, the activation of AMP-activated protein kinase (AMPK) and Akt signaling pathways by quercetin is crucial for promoting the anti-inflammatory M2 phenotype. mdpi.comnih.gov

Furthermore, quercetin's metabolite, quercetin-3-O-glucuronide (Q3GA), has been shown to increase Akt phosphorylation, which is associated with increased neural stem cell proliferation. nih.gov This effect can be reversed by a PI3K/Akt inhibitor. nih.gov Conversely, quercetin itself has been observed to decrease Akt phosphorylation in certain in vitro settings. nih.gov In other studies, mulberry anthocyanins, which can be found alongside quercetin derivatives, were shown to inhibit the Akt-phosphoinositide 3-kinase (PI3K) pathway. semanticscholar.org Additionally, molecular docking studies have suggested that this compound may act as a potent inhibitor of the anti-apoptotic protein Bcl-2, which is relevant in cancer research. researchgate.net Another quercetin derivative, this compound, has been noted to induce caspase inhibition, albeit to a lesser extent than other derivatives. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

This compound (Q3MG) has been implicated in the regulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix and are involved in processes like tumor invasion and metastasis. Extracts containing Q3MG have demonstrated the ability to inhibit the activity of specific MMPs. For instance, loquat leaf extracts, which contain Q3MG, have been shown to significantly inhibit the migration and invasion of B16F10 melanoma cells and MDA-MB-231 human breast cancer cells, an effect partially attributed to the inhibition of MMP-2 and MMP-9. frontiersin.orgnih.gov Similarly, studies on luteolin-7-O-glucoside, another flavonoid, have shown it reduces cancer cell migration and invasion by lowering MMP-2 expression. mdpi.com This suggests a potential mechanism for Q3MG in modulating the tumor microenvironment and metastatic potential.

Antiproliferative and Apoptotic Effects in Cancer Cell Lines (in vitro)

This compound has demonstrated notable antiproliferative and apoptotic effects in various cancer cell lines through in vitro studies.

Cell Cycle Arrest Induction and Mechanisms

Extracts of mulberry leaves containing Q3MG have been shown to induce cell cycle arrest at the G2/M phase in HepG2 hepatoma cells. researchgate.net This arrest is associated with a reduction in the level of topoisomerase IIα and an increase in p27(Kip1) levels, while p21(Cip1/waf1) levels remained unaffected. researchgate.net Flavonoids, in general, are known to cause cell cycle arrest at the G2/M phase. chemfaces.com For example, rosmarinic acid has been observed to induce cell cycle arrest in the G2/M phase in oral cancer cells. mdpi.com

Apoptosis Induction Pathways (e.g., caspase activation, mitochondrial pathway)

The induction of apoptosis is a key mechanism of the anticancer activity of Q3MG. In human colon carcinoma cells (HCT116), extracts containing related quercetin compounds increased caspase-3 and -7 activities. nih.gov Q3MG itself has been shown to induce caspase inhibition, although to a lesser extent than other quercetin derivatives. nih.gov The apoptotic process can be initiated through the mitochondrial pathway, which involves the loss of mitochondrial membrane potential. chemfaces.com Furthermore, molecular docking studies have indicated a strong binding affinity of Q3MG to Bcl-2, an anti-apoptotic protein, suggesting a potential role in promoting apoptosis by inhibiting this protein's function.

Inhibition of Cell Migration and Invasion In Vitro

Q3MG has been shown to play a role in inhibiting the migration and invasion of cancer cells. Extracts from loquat leaves, containing Q3MG, were found to significantly inhibit the migration and invasion of B16F10 melanoma cells and MDA-MB-231 human breast cancer cells. frontiersin.org This effect is partly due to the inhibition of matrix metalloproteinase-2 (MMP-2) and MMP-9. frontiersin.org Similarly, extracts of Thymus vulgaris have been observed to reduce cell invasion and migration in HCT116 cells. nih.gov

Angiogenesis Modulation in Cellular Models

The modulation of angiogenesis, the formation of new blood vessels, is a critical aspect of cancer treatment. While direct studies on Q3MG's effect on angiogenesis in cellular models are limited, related compounds and extracts provide some insights. For instance, the upregulation of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, has been noted in the context of wound healing, where extracts containing Q3MG were studied. nih.gov Conversely, the anti-angiogenic effects of flavonoids are an area of active research, suggesting a potential for Q3MG to inhibit tumor-associated blood vessel formation.

Mechanisms of Action on Cellular Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways. Flavonoids, including Q3MG, are known to interact with key signaling cascades involved in cell proliferation, survival, and apoptosis.

One of the critical pathways influenced by flavonoids is the PI3K/Akt/mTOR pathway. Downregulation of this pathway can lead to cell cycle arrest at the G2/M phase, apoptosis, and autophagy. chemfaces.com Specifically, some flavonoids have been shown to inhibit PI3Kγ, which in turn disrupts the downstream signaling of AKT, mTOR, p70S6K, and ULK. chemfaces.com Another significant pathway is the MAPK signaling pathway, which is also implicated in the anticancer effects of various natural compounds. nih.gov Furthermore, molecular dynamics simulations have revealed that Q3MG has a strong binding affinity with Bcl-2, an anti-apoptotic protein, suggesting its potential to interfere with signaling pathways that regulate apoptosis.

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs essential cellular processes, including growth, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, including cancer. The parent compound, quercetin, has been shown to exert inhibitory effects on this pathway. mdpi.com It can suppress the phosphorylation of mTOR's primary downstream targets, such as 4E-BP1 and ribosomal protein S6K. mdpi.com Furthermore, quercetin has been observed to inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines, contributing to its anti-proliferative and pro-apoptotic effects. imrpress.comnih.gov

While direct studies on this compound (Q3MG) are more limited, the activities of its aglycone, quercetin, provide a strong indication of its potential mechanisms. For instance, in hepatocellular carcinoma cells, quercetin has been found to induce apoptosis by restraining the PI3K/Akt/mTOR axis. nih.gov Similarly, in a model of cerebral vascular stenosis, quercetin demonstrated protective effects by mediating the PI3K/Akt/mTOR pathway, leading to reduced cell damage. imrpress.com Research on isoquercetin, another quercetin glycoside, has also shown inhibition of the PI3K/Akt/mTOR pathway in benign prostatic hyperplasia models. sciopen.com Given that Q3MG is a significant glycoside of quercetin, it is plausible that it shares similar regulatory effects on this crucial signaling pathway.

Table 1: Effects of Quercetin and its Glycosides on the PI3K/Akt/mTOR Pathway

| Compound | Model System | Observed Effects |

| Quercetin | Various cancer cell lines and animal models | Inhibits phosphorylation of 4E-BP1 and S6K, induces apoptosis, inhibits cell proliferation. mdpi.comnih.gov |

| Quercetin | Human brain microvascular endothelial cells (OGD model) | Promotes proliferation, inhibits apoptosis, and alleviates cell damage. imrpress.com |

| Quercetin | Hepatocellular carcinoma cells | Induces apoptosis by inhibiting the PI3K/Akt/mTOR axis. nih.gov |

| Isoquercetin | Benign prostatic hyperplasia (BPH) rat model and BPH-1 cells | Inhibited the PI3K/Akt/mTOR pathway activated by IGF-1. sciopen.com |

MAPK Signaling Cascade Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another fundamental pathway that regulates a wide array of cellular functions, including proliferation, differentiation, and stress responses. The parent compound, quercetin, has been demonstrated to modulate this pathway. For example, in cardiac fibroblasts, quercetin was found to inhibit the MAPK pathway activation induced by angiotensin-II, thereby reducing cardiac fibroblast proliferation and collagen secretion. nih.gov This effect was linked to the reduction of reactive oxygen species (ROS) and subsequent decreased phosphorylation of ERK, JNK, and p38, key components of the MAPK pathway. nih.gov

Flavonoids, in general, are known to modulate signaling pathways associated with various diseases. spandidos-publications.com Quercetin 3-(6-malonylglucoside) itself has been noted for its anti-inflammatory activities, which are often mediated through pathways like MAPK/NF-κB. researchgate.net While direct evidence on Q3MG's modulation of the MAPK cascade is still emerging, the known activities of quercetin and other flavonoids suggest that Q3MG likely influences this pathway to exert some of its biological effects.

Table 2: Modulation of MAPK Signaling by Quercetin

| Compound | Model System | Observed Effects |

| Quercetin | Rat cardiac fibroblasts | Inhibited Ang-II-induced phosphorylation of ERK, p38, and JNK. nih.gov |

| Quercetin | General | Modulates MAPK signaling pathways involved in inflammation. ul.ie |

Neuroprotective Effects in Neuronal Cell Culture Models

The parent compound, quercetin, has demonstrated neuroprotective properties in various in vitro models. It has been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis. For instance, in human brain microvascular endothelial cells subjected to oxygen-glucose deprivation (a model for ischemic stroke), quercetin promoted cell proliferation and inhibited apoptosis. imrpress.com While direct studies on the neuroprotective effects of this compound in neuronal cell cultures are limited, the known antioxidant and anti-inflammatory properties of quercetin and its glycosides suggest a potential protective role for Q3MG in neuronal cells.

Hormonal Modulation (e.g., ghrelin analog in rat cells)

This compound, derived from mulberry leaves, has been found to enhance the secretion of ghrelin in rat anterior pituitary cells. xiahepublishing.com Furthermore, it acts as an agonist for the ghrelin receptor. xiahepublishing.com Ghrelin is a peptide hormone that plays a crucial role in regulating appetite and energy balance. The ability of Q3MG to modulate ghrelin secretion suggests its potential involvement in metabolic regulation.

Role in Herbivore-Plant Interactions and Silkworm Metabolism

This compound is a significant flavonol found in mulberry leaves. researchgate.net In the context of herbivore-plant interactions, secondary metabolites like Q3MG play a crucial role in plant defense mechanisms. While specific details on its direct role in deterring herbivores are not extensively documented, its presence in high concentrations in mulberry leaves suggests a potential protective function.

Interestingly, in the context of silkworm (Bombyx mori) metabolism, which feeds on mulberry leaves, these compounds are ingested and metabolized. The metabolism of flavonoids like Q3MG in silkworms can influence their growth, development, and silk production. The specific metabolic fate and physiological effects of Q3MG in silkworms are an area of ongoing research.

Biotechnological Approaches for Production and Metabolic Engineering

Plant Cell, Tissue, and Organ Culture for Enhanced Production

Plant cell, tissue, and organ culture technologies represent a significant advancement for producing valuable secondary metabolites, independent of geographical and environmental constraints. wikipedia.org These in vitro systems, including callus (undifferentiated cell mass) and organ cultures (such as shoot or hairy root cultures), provide a controlled environment for optimizing the biosynthesis of target compounds. oup.com

Research has confirmed the presence of Quercetin (B1663063) 3-O-malonylglucoside in such systems. For instance, analysis of callus cultures derived from Bima Brebes shallot varieties revealed the production of Quercetin 3-O-malonylglucoside among 87 other identified secondary metabolites. wikipedia.org Similarly, shoot cultures of Ocimum sp. have also been shown to produce this compound. nih.gov These findings underscore the potential of plant tissue culture as a renewable platform for the production of this compound, allowing for process optimization to increase yields beyond what is typically achievable in whole plants.

Metabolic Engineering Strategies for Increased Biosynthesis in Host Systems (e.g., E. coli, yeast)

Metabolic engineering of microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae offers a powerful and highly scalable platform for producing complex plant natural products. internationalscholarsjournals.com While the complete de novo biosynthesis of this compound in a microbial host has not yet been reported in a single study, a feasible pathway can be constructed by combining established engineering strategies. frontiersin.org

The synthesis requires a multi-step heterologous pathway starting from a basic carbon source. A primary challenge in microbial flavonoid production is the limited intracellular supply of malonyl-CoA, a critical building block. internationalscholarsjournals.comresearchgate.net Engineering strategies to overcome this bottleneck include overexpressing the native acetyl-CoA carboxylase (ACC1) gene or introducing a bacterial malonate assimilation pathway to directly convert supplemented malonate into malonyl-CoA. researchgate.net

To produce this compound in a host like S. cerevisiae, a sequential pathway must be engineered through the overexpression of several plant-derived genes:

Core Flavonoid Pathway : The biosynthesis begins with the amino acid phenylalanine. A core set of enzymes is required to produce the quercetin aglycone:

Phenylalanine ammonia (B1221849) lyase (PAL)

Cinnamate-4-hydroxylase (C4H)

4-coumaroyl:CoA-ligase (4CL) to produce p-coumaroyl-CoA.

Chalcone (B49325) synthase (CHS), which condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Chalcone isomerase (CHI) to convert the chalcone to naringenin.

Flavanone 3-hydroxylase (F3H) and Flavonol synthase (FLS) to convert naringenin into quercetin. frontiersin.org

Glucosylation Step : The resulting quercetin aglycone must be glucosylated at the 3-O position. This is achieved by overexpressing a plant-derived UDP-glycosyltransferase (UGT) that specifically catalyzes the formation of Quercetin 3-O-glucoside.

Malonylation Step : The final step is the transfer of a malonyl group from malonyl-CoA to the glucose moiety of Quercetin 3-O-glucoside. This requires the expression of a specific acyltransferase, Flavonol-3-O-beta-glucoside O-malonyltransferase (EC 2.3.1.116). wikipedia.orgontosight.ai Enzymes with this activity have been identified in plants like parsley and Clitoria ternatea. nih.govnih.gov

By systematically introducing and optimizing the expression of these genes, a microbial host could be engineered to perform the entire biosynthesis from a simple precursor to the final complex flavonoid.

The CRISPR/Cas9 genome editing tool offers unprecedented precision for metabolic engineering and is a promising strategy for optimizing the production of this compound. Although its specific application for this compound's pathway is yet to be demonstrated, its potential is clear from its use in other plant metabolic pathways. mdpi.comresearchgate.net

Potential applications include:

Elimination of Competing Pathways : CRISPR/Cas9 can be used to knock out genes of competing metabolic pathways that drain precursors away from the desired flavonoid pathway. For example, deleting genes involved in alternative aromatic amino acid or malonyl-CoA consumption could increase the flux towards quercetin biosynthesis. mdpi.com

Genomic Integration of Biosynthetic Genes : For stable, long-term production without the need for plasmids, the entire multi-gene pathway for this compound synthesis can be integrated directly into the host's chromosome.

Regulation of Endogenous Genes : The system can be adapted to precisely upregulate or downregulate native genes. For instance, the promoter of the ACC1 gene in yeast could be edited to enhance its expression, thereby increasing the malonyl-CoA pool for higher flavonoid production.

Gene Overexpression and Pathway Engineering

Biotransformation and Chemo-enzymatic Synthesis of this compound

Biotransformation provides a targeted approach to synthesis, using purified enzymes or whole-cell catalysts to perform specific reaction steps. This method is particularly useful when the full biosynthetic pathway is difficult to reconstruct in a heterologous host. The synthesis of this compound can be effectively achieved in a two-step chemo-enzymatic process starting from the commercially available quercetin aglycone.

Enzymatic Glucosylation : The first step involves the synthesis of the intermediate, Quercetin 3-O-glucoside. This has been successfully demonstrated using a glucosyltransferase from Phytolacca americana, which converts quercetin into its 3-O-β-monoglucopyranoside form. nih.gov